molecular formula C7H3BrFNO B1459856 4-Bromo-2-fluoro-3-hydroxybenzonitrile CAS No. 1805552-44-6

4-Bromo-2-fluoro-3-hydroxybenzonitrile

Cat. No. B1459856
M. Wt: 216.01 g/mol
InChI Key: OHMMYSCGOXCYOL-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-hydroxybenzonitrile is a white to light yellow crystal powder . It is used as an OLED intermediate, pharmaceutical, electronic, and chemical intermediate . It is also used in the synthesis of heterocycles and liquid crystals .


Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-3-hydroxybenzonitrile involves a multi-step reaction . The first step involves N-bromosuccinimide in dichloromethane at 0°C for 45 hours, yielding a 70% product . The second step involves sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, sodium hydrogen carbonate in water, acetic acid, and cyclohexane . This step is performed at -5°C for 15 minutes and then at 50°C, yielding a 76% product .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-fluoro-3-hydroxybenzonitrile is C7H3BrFNO . Its molecular weight is 216.01 . The structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The reaction of 4-Bromo-2-fluoro-3-hydroxybenzonitrile proceeds through the electrophilic substitution of bromine on the benzene ring, followed by the substitution of the fluorine atom with a bromine atom .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-3-hydroxybenzonitrile is a white to light yellow crystal powder . It is soluble in organic solvents such as methanol, ethanol, and dichloromethane but insoluble in water . The compound has a density of 1.67 g/cm3 and a boiling point of 231 °C .

Safety And Hazards

4-Bromo-2-fluoro-3-hydroxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-fluoro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMMYSCGOXCYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-3-hydroxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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